3'-Azido-2',3'-dideoxy-5-methylcytidine

Übersicht

Beschreibung

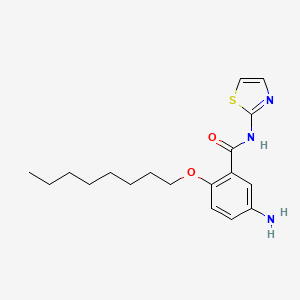

3’-Azido-2’,3’-dideoxy-5-methylcytidine (AzddMeC, CS-92) is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine (AZT) and 2’,3’-dideoxycytidine (ddC). It has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .

Molecular Structure Analysis

The molecular formula of 3’-Azido-2’,3’-dideoxy-5-methylcytidine is C10H14N6O3. Its average mass is 266.257 Da and its monoisotopic mass is 266.112732 Da .Chemical Reactions Analysis

The pharmacokinetics of AzddMeC were characterized following intravenous and oral administration of 60 mg/kg of the compound to male rhesus monkeys. AZT was found to be a major metabolite of AzddMeC in monkeys. Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of AzddMeC clearance .Wissenschaftliche Forschungsanwendungen

HIV-1 Inhibition

Azddmec is a nucleoside analog with antiviral activity. It is an orally active and selective inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It has an EC50 value of 9 nM against HIV-1-infected human PBM cells and 6 nM against HIV-1-infected human macrophages .

Hepatitis B Virus Inhibition

In vitro, Azddmec emerged as a potent inhibitor of hepatitis B virus DNA polymerase . The 50% inhibitor dose was between 0.03-0.35 μM .

Resistance to Cellular DNA Polymerase

Cellular DNA polymerase was shown to be resistant to or partially (β) affected by Azddmec .

Metabolism Study in Monkeys

Following intravenously and orally administered 60 mg/kg Azddmec to male rhesus monkeys, 3’-azido-3’-deoxythymidine (AZT) was found to be the major metabolite of Azddmec in monkeys .

Treatment of AIDS

An effective dose of 3’-azido-2’,3’-dideoxy-5-methylcytidine, or its derivatives is administered in a pharmaceutically acceptable carrier to a patient for the treatment of AIDS .

RNA-directed DNA Polymerase Inhibition

Az-Dcme, a RNA-directed DNA polymerase inhibitor, is used potentially for the treatment of HIV infection .

Wirkmechanismus

Target of Action

Azddmec, also known as CS-92, is a potent, selective, and orally active inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It has been shown to be effective against HIV-1 in human PBM cells and HIV-1-infected human macrophages . Additionally, Azddmec emerged as a potent inhibitor of hepatitis B virus DNA polymerase .

Mode of Action

Azddmec interacts with its targets, primarily the HIV-1 reverse transcriptase, to inhibit the replication of the virus. The interaction of the 5’-triphosphate of Azddmec with HIV-1 reverse transcriptase indicated competitive inhibition . This means that Azddmec competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity and thus inhibiting the replication of the virus.

Biochemical Pathways

By inhibiting the reverse transcriptase enzyme, Azddmec prevents the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 . Similarly, by inhibiting the hepatitis B virus DNA polymerase, Azddmec likely disrupts the replication of the hepatitis B virus .

Pharmacokinetics

The pharmacokinetics of Azddmec were characterized following intravenous and oral administration of the compound to male rhesus monkeys . Azddmec concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr . Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of Azddmec clearance . The first-order oral absorption rate constant was 0.53 +/- 0.56 hr-1, and oral bioavailability was 26 +/- 13% . This suggests that the rate of absorption of Azddmec after oral administration was variable, and oral bioavailability was incomplete .

Result of Action

The primary result of Azddmec’s action is the inhibition of HIV-1 and hepatitis B virus replication. By inhibiting key enzymes involved in the replication of these viruses, Azddmec can effectively reduce the viral load in infected individuals .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSDAHQGNUAEBC-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236164 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azido-2',3'-dideoxy-5-methylcytidine | |

CAS RN |

87190-79-2 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is AzddMeC (CS-92) and how does it work?

A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as AzddMeC or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). AzddMeC acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []

Q2: How does AzddMeC interact with HIV reverse transcriptase?

A2: The 5'-triphosphate form of AzddMeC (AzddMeC-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []

Q3: Is AzddMeC effective against both HIV-1 and HIV-2?

A3: Yes, research indicates that AzddMeC demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []

Q4: How does the antiviral activity of AzddMeC compare to AZT?

A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that AzddMeC might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of AzddMeC to its active 5'-triphosphate form compared to AZT. []

Q5: What is the mechanism behind AzddMeC's selectivity for HIV?

A5: AzddMeC-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []

Q6: How does AzddMeC behave in different animal models?

A6: Pharmacokinetic studies reveal differences in AzddMeC metabolism between rats and rhesus monkeys. While rats do not metabolize AzddMeC to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []

Q7: What is the pharmacokinetic profile of AzddMeC?

A7: AzddMeC exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []

Q8: How bioavailable is AzddMeC after oral administration?

A8: Oral bioavailability of AzddMeC is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []

Q9: What is the significance of the N4 position in AzddMeC derivatives?

A10: Modifications at the N4 position of AzddMeC significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of AzddMeC.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)